molecular formula C16H18N4O2S B2858074 N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide CAS No. 899741-23-2

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide

Cat. No.: B2858074
CAS No.: 899741-23-2
M. Wt: 330.41
InChI Key: NLWPFVHILYBPEL-UHFFFAOYSA-N
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Description

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a phenyl group at position 2 and an N-propylethanediamide moiety. Its molecular formula is C₁₆H₁₈N₄O₂S, with a calculated molecular weight of 338.40 g/mol.

Structural characterization of this compound has likely employed crystallographic tools such as SHELXL for refinement , ORTEP-3 for molecular visualization , and the WinGX suite for comprehensive crystallographic analysis . These methodologies ensure precise determination of bond lengths, angles, and conformational features, critical for understanding its pharmacophore.

Properties

IUPAC Name

N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-2-8-17-15(21)16(22)18-14-12-9-23-10-13(12)19-20(14)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWPFVHILYBPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine can lead to the formation of the thieno[3,4-c]pyrazole core .

These steps may require the use of reagents such as propylamine and oxalyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues primarily differ in substituents on the phenyl ring or modifications to the acetamide side chain. A closely related compound, N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide (CAS 900010-30-2), replaces the phenyl group with a 4-chlorophenyl moiety, altering its physicochemical and biological properties .

Table 1: Comparative Analysis of Key Features

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity
N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide Phenyl C₁₆H₁₈N₄O₂S 338.40 Autotaxin inhibitor
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide 4-Chlorophenyl C₁₆H₁₇ClN₄O₂S 364.85 Autotaxin inhibitor
Physicochemical and Pharmacological Implications
  • Molecular Weight and Lipophilicity : The 4-chlorophenyl derivative exhibits a higher molecular weight (+26.45 g/mol ) due to chlorine substitution, which also increases lipophilicity (logP). This may enhance membrane permeability but could reduce aqueous solubility .
  • Synthetic and Analytical Consistency : Both compounds likely share synthetic routes and crystallographic validation methods (e.g., SHELXL refinement , ORTEP-3 visualization ), ensuring structural comparability.

Biological Activity

N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-propylethanediamide is a compound belonging to the thienopyrazole class, which has garnered attention due to its diverse biological activities. Thienopyrazoles are known for their potential in therapeutic applications, including anti-inflammatory, anticancer, and antioxidant effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, relevant studies, and potential applications.

Chemical Structure

The compound features a thieno[3,4-c]pyrazole core linked to a phenyl group and an ethanediamide moiety. This unique structure is significant for its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to modulate enzyme activities and receptor interactions. The thieno[3,4-c]pyrazole structure facilitates binding to specific molecular targets, influencing pathways involved in inflammation and cell proliferation.

Antioxidant Activity

Research has indicated that thienopyrazole derivatives exhibit antioxidant properties. A study demonstrated that newly synthesized thieno[2,3-c]pyrazole compounds could protect against oxidative stress induced by toxic agents in fish erythrocytes. The alterations in erythrocyte morphology were significantly reduced when these compounds were administered, suggesting their protective role against oxidative damage .

Anti-inflammatory Effects

Thienopyrazoles have been reported to inhibit phosphodiesterase enzymes selectively. This inhibition can lead to reduced inflammatory responses in various models. For instance, compounds similar to this compound have shown promise in reducing inflammation in animal models .

Anticancer Potential

The anticancer activity of thienopyrazole derivatives has been documented in numerous studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression. For example, certain thienopyrazoles have been identified as potent inhibitors of aurora kinase, a key player in cell division and cancer proliferation .

Case Studies

  • Erythrocyte Protection Study : In a study involving the African catfish (Clarias gariepinus), thienopyrazole compounds were tested for their ability to mitigate the toxic effects of 4-nonylphenol. The results showed a significant decrease in altered erythrocyte percentages when treated with these compounds compared to controls .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole + 4-Nonylphenol12 ± 1.03
  • Inflammation Model : A series of thienopyrazole derivatives were evaluated for their anti-inflammatory properties through various assays measuring cytokine levels and inflammatory markers in vitro and in vivo .

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